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Compound of Interest

Compound Name: (R)-(2-Furyl)hydroxyacetonitrile

Cat. No.: B050658

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of (R)-(2-Furyl)hydroxyacetonitrile, a chiral cyanohydrin of interest in organic
synthesis and pharmaceutical development. Due to the limited availability of experimentally
determined data for this specific enantiomer, this document combines reported data, computed
values, and information from analogous compounds to offer a thorough profile.

Chemical Identity and Structure

(R)-(2-Furyl)hydroxyacetonitrile, also known as (R)-(-)-2-(2-furyl)-2-hydroxyacetonitrile, is an
organic compound featuring a furan ring, a hydroxyl group, and a nitrile group attached to a
chiral center.

Table 1: Compound Identification
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Identifier Value

IUPAC Name (2R)-2-(furan-2-yl)-2-hydroxyacetonitrile
CAS Number 121986-08-1

Molecular Formula CeHsNO:2

Molecular Weight 123.11 g/mol

Canonical SMILES C1=COC(=C1)C(C#N)O

InChl Key OWECZOWCEFVROP-SSDOTTSWSA-N

Physicochemical Properties

Experimental data on the physical properties of (R)-(2-Furyl)hydroxyacetonitrile are not
widely published. The following table includes computed data for the corresponding (S)-
enantiomer, which are expected to be identical for non-chiral properties. Information on
analogous compounds is also provided for context.

Table 2: Physical and Chemical Properties
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Property Value Source/Comment

For the related achiral
) ) ) ) compound,

Melting Point Not experimentally determined. L )
hydroxyacetonitrile, the melting
point is <-72 °C.[1][2]
Hydroxyacetonitrile has a

Boiling Point Not experimentally determined.  boiling point of 183 °C (with
some decomposition).[1]
The presence of a hydroxyl

] group and a furan ring
Expected to be soluble in o
- ) suggests solubility in polar
Solubility water and polar organic

solvents.

solvents. The related furfuryl
alcohol is soluble in water,

ethanol, and acetone.

Optical Rotation

Not definitively reported in
searched literature. The "(R)-
(-)" designation implies a

levorotatory nature.

The magnitude of optical
rotation would be equal but
opposite in sign to the (S)-
enantiomer.

pKa

Not determined.

LogP (Computed)

0.1

Computed for the (S)-
enantiomer by XLogP3.[3]

Spectroscopic Data

Detailed experimental spectra for (R)-(2-Furyl)hydroxyacetonitrile are not readily available in

the public domain. However, characteristic spectral features can be predicted based on its

structure and data from similar compounds.

Table 3: Spectroscopic Data Interpretation
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Technique Expected Peaks/Signals

Signals corresponding to the furan ring protons,

a signal for the methine proton at the chiral

1H NMR .
center, and a broad signal for the hydroxyl
proton.
Resonances for the carbon atoms of the furan
13C NMR ring, the nitrile carbon, and the carbon of the

chiral center.

A broad absorption band for the O-H stretch
infrared (IR) (around 3400 cm™1), a sharp peak for the C=N
nfrare

stretch (around 2250 cm™1), and characteristic

peaks for the furan ring.

Experimental Protocols

The synthesis of enantiomerically pure cyanohydrins like (R)-(2-Furyl)hydroxyacetonitrile is
most commonly achieved through enzymatic catalysis. The following section outlines a general
experimental approach based on established methods for the synthesis of chiral cyanohydrins.

[415][6]

Enzymatic Synthesis of (R)-(2-Furyl)hydroxyacetonitrile

This protocol describes the enantioselective addition of a cyanide source to 2-furaldehyde
catalyzed by an (R)-oxynitrilase.

Materials:

2-Furaldehyde

(R)-Oxynitrilase (e.g., from Prunus amygdalus)

Cyanide source (e.g., hydrogen cyanide, trimethylsilyl cyanide)

Anhydrous organic solvent (e.g., diethyl ether, methyl tert-butyl ether)

Buffer solution (e.qg., citrate buffer, pH adjusted for optimal enzyme activity)
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e Drying agent (e.g., anhydrous sodium sulfate)

« Silica gel for column chromatography

e Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:

» In a temperature-controlled reaction vessel, dissolve 2-furaldehyde in the chosen organic
solvent.

e Add the (R)-oxynitrilase enzyme preparation.

e Cool the mixture to the optimal reaction temperature for the enzyme (typically between 0 and
10 °C).

» Slowly add the cyanide source to the reaction mixture with vigorous stirring.
e Monitor the reaction progress using thin-layer chromatography (TLC).

» Upon completion, quench the reaction by adding an acidic solution to neutralize any
remaining cyanide.

o Separate the organic layer and wash it with brine.
» Dry the organic layer over anhydrous sodium sulfate and filter.
+ Remove the solvent under reduced pressure to obtain the crude product.

» Purify the crude (R)-(2-Furyl)hydroxyacetonitrile by flash column chromatography on silica
gel.

Caption: Enzymatic Synthesis Workflow

Determination of Physical Properties

Standard analytical techniques would be employed to characterize the purified product.

o Melting Point: Determined using a standard melting point apparatus.
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» Boiling Point: Determined by distillation under reduced pressure to avoid decomposition.

¢ Solubility: Assessed by dissolving a known amount of the compound in various solvents at a
specific temperature.

o Optical Rotation: Measured using a polarimeter with a sodium D-line light source at a defined
concentration and temperature.

e Spectroscopy: *H NMR, 3C NMR, and IR spectra would be recorded to confirm the chemical
structure.

Signaling Pathways and Biological Relevance

Currently, there is no specific information available in the searched literature detailing the
involvement of (R)-(2-Furyl)hydroxyacetonitrile in defined signaling pathways. However,
chiral cyanohydrins are important intermediates in the synthesis of various biologically active
molecules, including a-hydroxy acids, a-amino acids, and other pharmaceutical precursors.
The furan moiety is also a structural component in numerous drugs.

Caption: Synthetic Applications

Conclusion

(R)-(2-Furyl)hydroxyacetonitrile is a valuable chiral building block with significant potential in
synthetic chemistry. While comprehensive experimental data on its physical properties remain
to be fully documented in publicly accessible literature, this guide provides a foundational
understanding based on available information and established chemical principles. Further
experimental investigation is warranted to fully elucidate its physicochemical characteristics
and expand its applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Hydroxyacetonitrile
https://d-nb.info/1058859870/34
https://www.researchgate.net/publication/379331127_Enzymatic_synthesis_of_furan-based_copolymers_Material_characterization_and_potential_for_biomedical_applications
https://patents.google.com/patent/EP1833784B1/en
https://patents.google.com/patent/EP1833784B1/en
https://pure.rug.nl/ws/portalfiles/portal/979798257/Chapter_1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125315/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8125315/
https://www.benchchem.com/product/b050658#what-are-the-physical-properties-of-r-2-furyl-hydroxyacetonitrile
https://www.benchchem.com/product/b050658#what-are-the-physical-properties-of-r-2-furyl-hydroxyacetonitrile
https://www.benchchem.com/product/b050658#what-are-the-physical-properties-of-r-2-furyl-hydroxyacetonitrile
https://www.benchchem.com/product/b050658#what-are-the-physical-properties-of-r-2-furyl-hydroxyacetonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b050658?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

